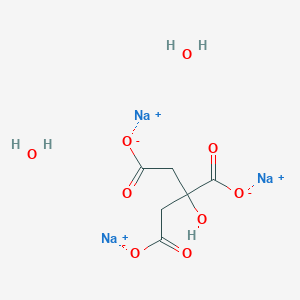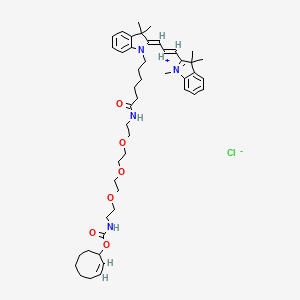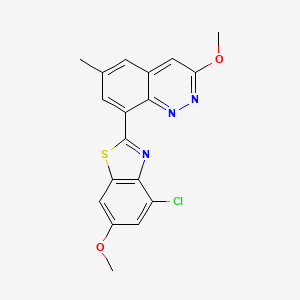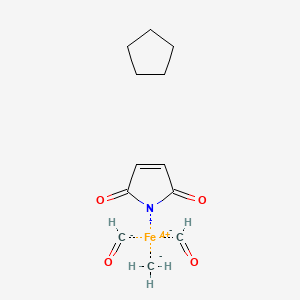
Fen1-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fen1-IN-6 is a small-molecule inhibitor targeting Flap Endonuclease 1 (FEN1), an essential enzyme involved in DNA replication and repair. FEN1 plays a critical role in maintaining genomic stability by processing DNA structures that arise during replication and repair processes. Inhibitors like this compound are of significant interest in cancer research due to their potential to disrupt DNA repair mechanisms in cancer cells, leading to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fen1-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and selectivity towards FEN1.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing purification methods suitable for industrial-scale production. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used for quality control.
Chemical Reactions Analysis
Types of Reactions
Fen1-IN-6 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions can introduce different substituents onto the this compound molecule, potentially altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Fen1-IN-6 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the biochemical pathways involving FEN1 and to develop new synthetic methodologies.
Biology: In biological research, this compound is used to investigate the role of FEN1 in DNA replication and repair, as well as its interactions with other proteins.
Medicine: this compound has potential therapeutic applications in cancer treatment. By inhibiting FEN1, it can induce DNA damage in cancer cells, leading to cell death. This makes it a promising candidate for combination therapies with other DNA-damaging agents.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development processes to identify new cancer therapies.
Mechanism of Action
Fen1-IN-6 exerts its effects by binding to the active site of FEN1, thereby inhibiting its nuclease activity. This inhibition prevents FEN1 from processing DNA structures that arise during replication and repair, leading to the accumulation of DNA damage. The molecular targets and pathways involved include:
DNA Replication: this compound disrupts the maturation of Okazaki fragments during lagging strand synthesis.
DNA Repair: It inhibits long-patch base excision repair (BER) and other DNA repair pathways, leading to genomic instability and cell death.
Protein Interactions: this compound affects the interactions between FEN1 and other proteins involved in DNA metabolism, further compromising DNA repair mechanisms.
Comparison with Similar Compounds
Fen1-IN-6 is part of a class of small-molecule inhibitors targeting FEN1. Similar compounds include:
Compound #2: Another N-hydroxy urea derivative with significant inhibitory activity against FEN1.
Compound #8: Known for its potent effects in slowing tumor growth in preclinical models.
Compound #16: Exhibits strong binding affinity to FEN1 and effective inhibition of its nuclease activity.
Compound #20: Demonstrates high selectivity towards FEN1 and minimal off-target effects.
Uniqueness of this compound
This compound stands out due to its high potency and selectivity towards FEN1. Its unique chemical structure allows for effective inhibition of FEN1 activity, making it a valuable tool in cancer research and potential therapeutic applications.
Properties
Molecular Formula |
C12H8N2O5S2 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
7-(benzenesulfonyl)-3-hydroxy-1H-thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H8N2O5S2/c15-11-10-9(13-12(16)14(11)17)8(6-20-10)21(18,19)7-4-2-1-3-5-7/h1-6,17H,(H,13,16) |
InChI Key |
JBDRLOXEKRVFOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CSC3=C2NC(=O)N(C3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



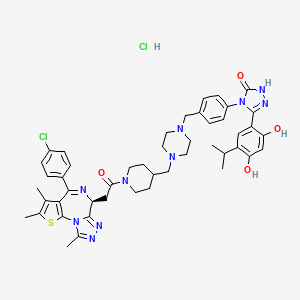
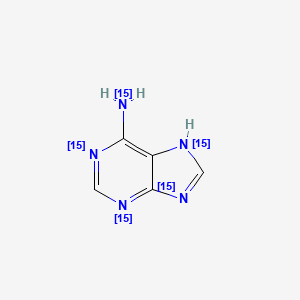
![(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B12378612.png)
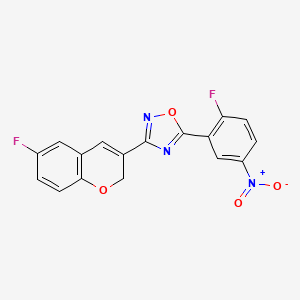
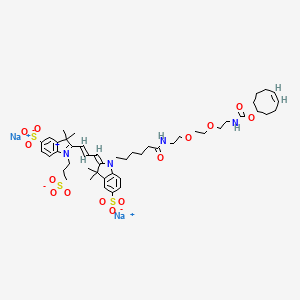
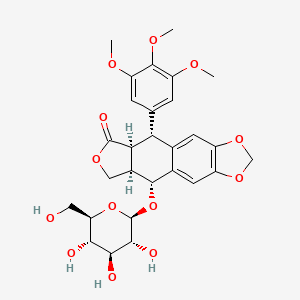
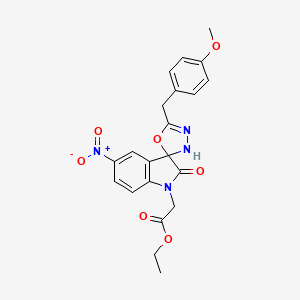
![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)
